(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Another piperidine derivative with similar structural features.
1-Benzylpiperidine: Shares the piperidine core but with different substituents.
4-Chlorobenzylpiperidine: Similar structure with a different position of the chlorine atom.
Uniqueness
(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19ClN2 |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16/h3-6,12H,1-2,7-10,15H2 |
InChI Key |
VTEAVAKPDJFANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
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